molecular formula C24H19NO5 B11989474 2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate

2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate

Cat. No.: B11989474
M. Wt: 401.4 g/mol
InChI Key: ATLJKRHQLJXLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER is a complex organic compound with the molecular formula C24H19NO5 and a molecular weight of 401.423 g/mol . This compound is part of a class of aromatic carboxylic acids and esters, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER typically involves the reaction of naphthalene derivatives with specific reagents under controlled conditions. One common method includes the reaction of naphthalene with carbon tetrachloride and alcohols in the presence of iron catalysts . The reaction conditions, such as temperature and concentration of reactants, are optimized to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but with enhanced efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER is unique due to its specific ester linkage and the presence of multiple hydroxyl and carboxyl groups

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

2-[(3-hydroxynaphthalene-2-carbonyl)amino]ethyl 4-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C24H19NO5/c26-21-14-18(11-17-7-3-4-8-19(17)21)24(29)30-10-9-25-23(28)20-12-15-5-1-2-6-16(15)13-22(20)27/h1-8,11-14,26-27H,9-10H2,(H,25,28)

InChI Key

ATLJKRHQLJXLGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC(=O)C3=CC4=CC=CC=C4C(=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.